molecular formula C21H21ClN2O3S2 B15107128 N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B15107128
M. Wt: 449.0 g/mol
InChI Key: DBLBXGQHUZWWIB-UHFFFAOYSA-N
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Description

N-[(2E)-3-(2-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a bicyclic sulfone-containing heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. The structure includes a 2-chlorobenzyl substituent at position 3 and a 3-phenylpropanamide moiety at the imine position. This compound is structurally distinct due to its fused thieno-thiazole system, which may influence its pharmacological or material properties .

Properties

Molecular Formula

C21H21ClN2O3S2

Molecular Weight

449.0 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

InChI

InChI=1S/C21H21ClN2O3S2/c22-17-9-5-4-8-16(17)12-24-18-13-29(26,27)14-19(18)28-21(24)23-20(25)11-10-15-6-2-1-3-7-15/h1-9,18-19H,10-14H2

InChI Key

DBLBXGQHUZWWIB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidinone ring. This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with 3-phenylpropanoic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, amines, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways can vary depending on the biological context, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs to elucidate the impact of substituents and core modifications on physical, spectral, and functional properties. Key comparisons are summarized below:

Table 1: Structural and Physical Comparison

Compound Name / ID Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 2-Chlorobenzyl, 3-phenylpropanamide N/A N/A Sulfone (SO₂) stretch ~1300–1150 cm⁻¹ (predicted)
N-[(2E)-3-(4-Fluorobenzyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]Thiazol-2(3H)-Ylidene]-2-(4-Methoxyphenyl)acetamide Tetrahydrothieno[3,4-d][1,3]thiazole 4-Fluorobenzyl, 2-(4-methoxyphenyl)acetamide N/A N/A Fluorine (C-F) stretch ~1100 cm⁻¹ (predicted)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran 243–246 68 CN stretch: 2219 cm⁻¹; NH: 3436, 3173 cm⁻¹
(2Z)-2-(4-Cyanobenzylidene)-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran 213–215 68 CN stretch: 2209 cm⁻¹; NH: 3423, 3119 cm⁻¹
(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione 1,2,4-Triazole 2-Chlorobenzylidene, thiocarbonohydrazide N/A N/A NH: ~3200 cm⁻¹; C=S stretch: ~1250 cm⁻¹

Key Observations

In contrast, thiazolo-pyrimidine derivatives (11a, 11b) exhibit planar aromatic systems with conjugated double bonds, which may favor π-π stacking interactions. The 1,2,4-triazole-thione analog features a sulfur-rich scaffold with hydrogen-bonding capabilities (N-H···S), influencing crystal packing and solubility.

Substituent Effects: Halogenated Benzyl Groups: The 2-chlorobenzyl group in the target compound vs. 4-fluorobenzyl in alters electronic (electron-withdrawing Cl vs. F) and steric profiles. Chlorine’s larger atomic radius may enhance lipophilicity and steric hindrance. Carbonitrile vs.

Synthetic Accessibility: Thiazolo-pyrimidine derivatives (11a, 11b) were synthesized in moderate yields (68%) via condensation reactions, suggesting comparable synthetic challenges to the target compound. No yield data are available for the target compound or its fluorobenzyl analog, but the presence of sulfone groups typically requires oxidation steps, which may complicate synthesis.

Thermal Stability :

  • The higher melting point of 11a (243–246°C) vs. 11b (213–215°C) correlates with the 2,4,6-trimethylbenzylidene group’s symmetry and crystallinity. The target compound’s melting point is unreported but may depend on sulfone-induced polarity.

Hydrogen-Bonding Networks :

  • The triazole-thione derivative forms a hexameric structure via N-H···O/S interactions, which could enhance stability in the solid state. The target compound’s sulfone and amide groups likely facilitate similar intermolecular interactions.

Research Implications

  • Material Science : The rigid fused core may lend itself to applications in organic electronics, where planar heterocycles are often prioritized .
  • Synthetic Optimization: Future work should explore substituent effects (e.g., replacing 2-chlorobenzyl with 4-cyano or methoxy groups) to modulate solubility and bioactivity .

Biological Activity

N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of thiazole derivatives, which have been extensively studied for their therapeutic properties. The structure of this compound includes a thieno-thiazole core, which is critical for its biological interactions.

  • Molecular Formula : C₁₅H₁₇ClN₂O₃S₂
  • Molecular Weight : 372.89 g/mol
  • IUPAC Name : this compound
  • CAS Number : 879944-02-2

The compound's structure features multiple functional groups that influence its biological activity. The thieno-thiazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action likely involves the modulation of specific pathways that are crucial for cellular function.

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Apoptosis Induction

In a study focusing on a related thiazole derivative, researchers observed that the compound induced apoptosis in human cancer cell lines by activating caspase pathways. This suggests that the compound may share similar mechanisms of action due to structural similarities.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. The presence of the chlorobenzyl group in this compound may enhance its efficacy against bacterial strains.

Research Findings

A comparative study evaluated various thiazole derivatives against common bacterial pathogens. Results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, with some showing significant inhibition zones against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerHeLa (cervical cancer)15
Compound BAntimicrobialE. coli20
Compound CAnticancerMCF7 (breast cancer)10
N-[...]AntimicrobialS. aureus25

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